molecular formula C20H21N3O4 B2364497 1-(benzo[d][1,3]dioxol-5-ylmethyl)-3-(1-(2-methoxyethyl)-1H-indol-3-yl)urea CAS No. 941902-43-8

1-(benzo[d][1,3]dioxol-5-ylmethyl)-3-(1-(2-methoxyethyl)-1H-indol-3-yl)urea

Cat. No. B2364497
CAS RN: 941902-43-8
M. Wt: 367.405
InChI Key: XEXRIALDPBIBLC-UHFFFAOYSA-N
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Description

1-(benzo[d][1,3]dioxol-5-ylmethyl)-3-(1-(2-methoxyethyl)-1H-indol-3-yl)urea is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound has been found to exhibit promising biological activities, including anticancer, antiviral, and anti-inflammatory properties.

Scientific Research Applications

Chemical Synthesis and Complex Formation

The compound exhibits potential in chemical synthesis, particularly in the formation of heterocycles and complexation with metals. For instance, Ohkanda et al. (1993) demonstrated the synthesis of N-hydroxyamide-containing heterocycles, which can form complexes with iron(III) in acidic conditions, although with stability constants lower than natural ferrioxamine B (Ohkanda, Tokumitsu, Mitsuhashi, & Katoh, 1993).

Biochemical Applications

The compound has been identified through virtual screening as a potential inhibitor targeting the urokinase receptor, showing promise in breast cancer metastasis treatment. Wang et al. (2011) synthesized an analogue leading to significant results in breast invasion, migration, and adhesion assays, besides blocking angiogenesis (Wang et al., 2011).

Pharmacokinetic Characterization

In pharmacokinetics, this compound has been used as a model for studying drug absorption and distribution. For example, Liang et al. (2020) synthesized a deuterium-labeled version of a similar compound for use as an internal standard in LC–MS analysis in pharmacokinetic studies (Liang, Wang, Yan, & Wang, 2020).

Antimicrobial and Antifilarial Activity

Research also indicates potential antimicrobial and antifilarial activities. Reddy et al. (2003) synthesized N-(Substituted)-N′-ureas that showed significant antibacterial activity against various pathogens (Reddy, Reddy, & Raju, 2003). Similarly, Ram et al. (1984) synthesized ureas demonstrating antifilarial activity against specific parasites (Ram et al., 1984).

Fluorescent Brighteners and Optical Applications

The compound has applications in fluorescent brighteners and integrated photonics. Harishkumar et al. (2012) developed a method to prepare fluorescent derivatives showing moderate to low emission intensities, potentially useful as brighteners (Harishkumar, Mahadevan, & Masagalli, 2012).

properties

IUPAC Name

1-(1,3-benzodioxol-5-ylmethyl)-3-[1-(2-methoxyethyl)indol-3-yl]urea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N3O4/c1-25-9-8-23-12-16(15-4-2-3-5-17(15)23)22-20(24)21-11-14-6-7-18-19(10-14)27-13-26-18/h2-7,10,12H,8-9,11,13H2,1H3,(H2,21,22,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XEXRIALDPBIBLC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCN1C=C(C2=CC=CC=C21)NC(=O)NCC3=CC4=C(C=C3)OCO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(benzo[d][1,3]dioxol-5-ylmethyl)-3-(1-(2-methoxyethyl)-1H-indol-3-yl)urea

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